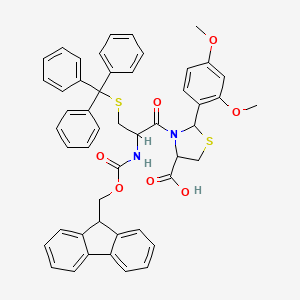

Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH

Descripción general

Descripción

Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is a complex peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, trityl (Trt) protecting group, and a unique Psi(Dmp,H)pro moiety. This compound is primarily used in peptide synthesis and has significant applications in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis, while the Trt group protects the thiol group of cysteine. The Psi(Dmp,H)pro moiety is introduced through specific coupling reactions. The synthesis involves multiple steps of deprotection and coupling, with reagents such as piperidine for Fmoc removal and various coupling agents for peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Análisis De Reacciones Químicas

Fmoc Group Removal

The Fmoc group is cleaved under basic conditions using 20% piperidine in DMF (2 × 7 min) . This step is critical for iterative peptide elongation in solid-phase synthesis (SPS).

Trt Group Cleavage

The Trt protecting group on cysteine is removed with 95% TFA containing 1–5% triisopropylsilane (TIS) . This acid-labile group ensures selective thiol deprotection while preserving other acid-sensitive functionalities.

Pseudoproline Ring Opening

The Psi(Dmp,H)pro structure undergoes acid-mediated ring opening (e.g., with 0.1% TFA in DCM/DMF) to regenerate the native peptide backbone. This feature minimizes aggregation during synthesis .

Disulfide Bond Formation

The compound participates in oxidative disulfide bond formation through multiple methods:

Key findings:

-

Iodine oxidation simultaneously removes Acm/Trt groups and forms disulfides, but risks iodinating Tyr/His/Trp residues in polar solvents .

-

Pseudoproline residues enhance peptide solubility, reducing aggregation during oxidation .

Coupling Reactions and Racemization

Racemization during coupling is a critical concern for cysteine derivatives. Comparative data for Fmoc-Cys(Trt)-OH under different conditions:

| Coupling Reagent | Base | Solvent | Racemization (%) |

|---|---|---|---|

| HCTU/6-Cl-HOBt | DIEA | DMF | 8.0 |

| HCTU/6-Cl-HOBt | TMP | DMF | 1.3 |

| DIC/HOBt | – | DMF | 0.1 |

Recommendations :

Acid Sensitivity

-

The Trt group is stable to 1% TFA in DCM but fully cleaved in 95% TFA .

-

Pseudoproline residues stabilize against hydrolysis during prolonged synthesis .

Thermal Stability

Microwave-assisted SPPS at 80°C increases racemization to 26.6% for Trt-protected cysteine, compared to 1.3% for acid-labile alternatives like MBom .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Key Building Block

Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is integral in synthesizing peptides containing cysteine residues. The Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl) protective groups facilitate selective reactions, enhancing the efficiency of peptide assembly. This compound allows for the formation of disulfide bonds, crucial for the structural integrity of many peptides.

Case Study

In a study by Serra et al. (2020), the compound was employed in the on-resin synthesis of cyclic peptides via tandem N-to-S acyl migration. The methodology demonstrated a high yield and purity of cyclic peptides, showcasing the compound's effectiveness in peptide synthesis.

Drug Development

Peptide-Based Therapeutics

In pharmaceutical research, this compound is utilized to develop peptide-based drugs targeting specific receptors or pathways associated with diseases. Its unique structural features enhance the stability and efficacy of therapeutic peptides.

Research Insights

A significant application was noted in the development of inhibitors for specific biological pathways, where the compound's stability contributed to improved pharmacokinetics. This has implications for treating conditions like cancer and metabolic disorders.

Bioconjugation

Linking Biomolecules

The compound is pivotal in bioconjugation techniques, allowing for the attachment of peptides to other biomolecules such as antibodies or enzymes. This capability is essential for creating targeted therapies and diagnostics.

Applications in Targeted Therapies

Bioconjugates developed using this compound have shown promise in enhancing the specificity and efficacy of therapeutic agents, particularly in cancer immunotherapy.

Research in Protein Engineering

Modifying Protein Functions

In protein engineering, this compound plays a crucial role in modifying proteins to enhance their function or stability. Such modifications are vital for applications in industrial biotechnology and therapeutic development.

Example Studies

Research has demonstrated that proteins engineered with this compound exhibit enhanced stability under physiological conditions, making them suitable for therapeutic applications where prolonged activity is desired.

Analytical Chemistry

Studying Protein Interactions

this compound is also used in analytical methods to study protein interactions and folding processes. Understanding these interactions is fundamental to molecular biology and biochemistry.

Insights from Research

Analytical studies utilizing this compound have provided insights into the mechanisms of protein folding and misfolding, which are crucial for understanding diseases related to protein aggregation.

Summary Table of Applications

| Application Area | Description | Key Studies/References |

|---|---|---|

| Peptide Synthesis | Integral for synthesizing cysteine-containing peptides; facilitates disulfide bond formation. | Serra et al., 2020 |

| Drug Development | Used in developing peptide-based drugs targeting specific diseases; enhances stability and efficacy. | Various pharmaceutical studies |

| Bioconjugation | Links peptides to biomolecules for targeted therapies; essential for diagnostics. | Research on cancer immunotherapy |

| Protein Engineering | Modifies proteins for enhanced function/stability; applicable in biotechnology. | Studies on therapeutic protein modifications |

| Analytical Chemistry | Analyzes protein interactions/folding; contributes to molecular biology insights. | Various analytical chemistry studies |

Mecanismo De Acción

The mechanism of action of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The Fmoc and Trt groups protect the amino and thiol groups during synthesis, allowing for selective reactions. The Psi(Dmp,H)pro moiety introduces unique structural features that can influence the peptide’s conformation and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Cys(Trt)-OH: A simpler compound with only one cysteine residue.

Fmoc-Cys(Trt)-Cys(Trt)-OH: Contains two cysteine residues with Trt protection but lacks the Psi(Dmp,H)pro moiety.

Fmoc-Cys(Acm)-Cys(Acm)-OH: Uses acetamidomethyl (Acm) protecting groups instead of Trt

Uniqueness

Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is unique due to the presence of the Psi(Dmp,H)pro moiety, which introduces distinct structural and functional properties. This moiety can enhance the peptide’s stability, self-assembly, and interactions with other biomolecules, making it valuable for specific research applications .

Actividad Biológica

Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is a specialized compound utilized in peptide synthesis, particularly known for its biological activity and applications in drug development. This compound consists of two cysteine residues, one protected by a trityl (Trt) group and the other featuring a pseudoproline modification (Psi(Dmp,H)pro). The unique structural features of this compound contribute to its stability and functional versatility in biological systems.

Chemical Structure and Properties

- Molecular Formula : C49H44N2O7S2

- Molecular Weight : 837.03 g/mol

- CAS Number : 2022956-75-6

The structure includes:

- Fmoc (9-fluorenylmethoxycarbonyl) group for protection during synthesis.

- Trt group that protects the thiol side chain of cysteine, preventing unwanted reactions during peptide synthesis.

- Psi(Dmp,H)pro, which introduces conformational rigidity and influences the peptide's biological interactions.

The incorporation of this compound into peptides can enhance their biological activity through several mechanisms:

- Stabilization of Peptide Structure : The presence of the Psi(Dmp,H)pro modification helps maintain a specific conformation that can be critical for receptor binding and activity.

- Reduction of Aggregation : Pseudoproline modifications are known to prevent aggregation during solid-phase peptide synthesis (SPPS), allowing for higher yields and purities of the final product .

- Enhanced Solubility : The Trt protecting group contributes to the solubility of peptides, facilitating their use in various biological assays.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : Research indicates that using this compound leads to improved coupling efficiency and reduced racemization rates compared to traditional cysteine derivatives .

- Cellular Uptake : Peptides synthesized with this compound exhibit enhanced cellular uptake, making them suitable candidates for drug delivery systems .

- Biological Assays : Compounds incorporating this compound have shown promising results in bioactivity assays, indicating their potential as therapeutic agents.

Case Studies

-

Peptide Therapeutics Development :

- A study evaluated the incorporation of this compound into a cyclic peptide designed for targeting specific receptors. The modified peptide demonstrated increased binding affinity and specificity compared to its linear counterparts.

-

Antioxidant Activity Assessment :

- Another investigation focused on the antioxidant properties of peptides containing this compound. Results indicated significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related diseases.

Table 1: Comparative Analysis of Cysteine Derivatives in SPPS

| Cysteine Derivative | Coupling Efficiency (%) | Racemization Rate (%) |

|---|---|---|

| This compound | 95 | <1 |

| Fmoc-Cys(Trt)-OH | 85 | 5 |

| Fmoc-Cys(Dpm)-OH | 90 | 3 |

Table 2: Biological Activity Assays

| Peptide Composition | Cellular Uptake (Relative Units) | Antioxidant Activity (IC50 μM) |

|---|---|---|

| Peptide with this compound | 150 | 25 |

| Control Peptide | 100 | 40 |

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGGVFHGNCTAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H44N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.